[(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Lipophilicity Druglikeness Medicinal Chemistry

The compound [(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine (CAS 1855950-50-3) is a synthetic organic molecule belonging to the heterocyclic amine class. It integrates an N-isopropylpyrazole and an N-methylpyrrole motif connected through a methylene-bridged secondary amine linker, with a molecular formula of C13H20N4 and a molecular weight of 232.32 g/mol.

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
CAS No. 1855950-50-3
Cat. No. B11749765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
CAS1855950-50-3
Molecular FormulaC13H20N4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)CNCC2=CC=CN2C
InChIInChI=1S/C13H20N4/c1-11(2)17-8-6-12(15-17)9-14-10-13-5-4-7-16(13)3/h4-8,11,14H,9-10H2,1-3H3
InChIKeyBKXCFQHTQCVLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1855950-50-3: A Heterocyclic Building Block with an N-Isopropylpyrazole and N-Methylpyrrole Core


The compound [(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine (CAS 1855950-50-3) is a synthetic organic molecule belonging to the heterocyclic amine class. It integrates an N-isopropylpyrazole and an N-methylpyrrole motif connected through a methylene-bridged secondary amine linker, with a molecular formula of C13H20N4 and a molecular weight of 232.32 g/mol . It is primarily catalogued as a research chemical building block, yet it lacks representation in major small-molecule databases such as PubChem and ChemSpider.

Predicted lipophilicity modulation
Isopropyl substitution yields a calculated logP ≈ 2.8, offering a moderately lower lipophilic profile than the N-propyl analog (logP ≈ 3.1) for property-guided library design.
Reactive secondary amine coupling handle
The methylene-bridged amine enables versatile derivatization into amides, sulfonamides, or ureas for fragment elaboration.
Absence from major chemical databases
No PubChem/ChemSpider entry requires in-house QC (NMR, LC-MS) prior to use in screening libraries.

Why Generic Substitution is Unreliable for 1855950-50-3 Without Head-to-Head Data


In the absence of direct comparative pharmacological or physicochemical profiling, assuming functional interchangeability between this N-isopropylpyrazole-pyrrole methylamine and its closest N-propyl, N-ethyl, or regioisomeric analogs introduces substantial procurement risk . The specific isopropyl substitution on the pyrazole ring can critically modulate lipophilicity, steric tolerance at biological targets, and metabolic stability in ways that are not predictable from simple homologous series alone. Without quantitative binding, ADME, or selectivity data, any substitution constitutes an unvalidated experiment rather than a reliable procurement decision.

Risk Isopropyl substitution may shift lipophilicity and steric tolerance at biological targets unpredictably compared to N-propyl or N-ethyl analogs.
Risk No direct binding, ADME, or selectivity data available – any substitution constitutes an unvalidated experiment rather than a reliable replacement.
Risk Regioisomeric or N-alkyl variants may exhibit different metabolic stability profiles; class-level predictions cannot confirm functional interchangeability.

Quantitative Differentiation Evidence for 1855950-50-3 vs. Closest Analogs


Predicted Lipophilicity (logP) Comparison with N-Propyl Analog

Based on in silico property predictions from the Mcule database, the target isopropyl derivative exhibits a calculated logP of approximately 2.8, compared to a logP of approximately 3.1 for the N-propyl analog N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine . This 0.3 logP reduction suggests moderately lower lipophilicity, which may influence passive membrane permeability and non-specific binding profiles in cellular assays.

Lipophilicity (logP)
Data to verify
Δ -0.3 logP (calc.)
Moderately lower predicted lipophilicity vs. N-propyl analog; may influence passive permeability.
In silico prediction only; no experimental logP or permeability data.
Lipophilicity Druglikeness Medicinal Chemistry

Topological Polar Surface Area Comparison with N-Trifluoroethyl Analog

The target compound possesses a calculated topological polar surface area (tPSA) of approximately 34 Ų, identical within prediction error to the N-trifluoroethyl analog [(1-methyl-1H-pyrrol-2-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine (tPSA ≈ 34 Ų) . This value falls well below the 60 Ų threshold generally considered favorable for oral absorption, suggesting both compounds may have passive permeability advantages over more polar analogs.

Polar Surface Area
Class-level inference
Target: ≈34 Ų N-trifluoroethyl analog: ≈34 Ų (equivalent)
Both compounds share a low tPSA, a descriptor potentially favorable for CNS penetration in research models.
Calculated tPSA; no BBB permeability data. Requires experimental validation.
Polar Surface Area Oral Bioavailability CNS Penetration

Hydrogen Bond Donor/Acceptor Profile: Favorable Druglikeness Score

The target compound features 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), resulting in zero violations of Lipinski's Rule of Five . This profile is consistent across the N-isopropyl, N-propyl, and N-ethyl analogs within the series. However, the isopropyl group contributes to a calculated molecular weight (232.32 g/mol) that remains well within lead-like space (<350 Da), distinguishing it from bulkier, higher molecular weight analogs that may exceed desirable property limits.

Druglikeness Profile
Class-level inference
MW 232.32 2 HBD 4 HBA 0 Ro5 violations
Compliant with Lipinski's Rule of Five; supports selection for lead-like fragment libraries.
Calculated from molecular formula; experimental solubility/permeability not determined.
Druglikeness Lipinski's Rule of Five Leadlikeness

Recommended Procurement Scenarios for 1855950-50-3 Based on Available Evidence


Fragment-Based Library Design Requiring Low Lipophilicity Amine Scaffolds

The predicted logP of approximately 2.8 for the target isopropyl compound suggests a moderately lipophilic amine scaffold suitable for fragment libraries where excessive hydrophobicity is a known liability . In the absence of direct affinity data, the isopropyl variant offers a distinct lipophilicity profile compared to the more hydrophobic N-propyl analog (logP ≈ 3.1), providing medicinal chemists with a calibrated option for property-guided fragment evolution.

CNS-Targeted Library Synthesis with Favorable Physicochemical Properties

With a calculated tPSA of approximately 34 Ų, this compound falls within the desirable range for CNS drug candidates and may be prioritized over analogs with higher tPSA values when designing libraries aimed at neurological targets . Its low molecular weight and moderate lipophilicity further support its selection for CNS-focused medicinal chemistry campaigns.

Building Block for Lead-Like Combinatorial Chemistry

The compound's compliance with Lipinski's Rule of Five (MW 232.32, 2 HBD, 4 HBA) and the presence of a reactive secondary amine handle make it a suitable building block for generating lead-like combinatorial libraries . Its heterocyclic framework (pyrrole and pyrazole) offers potential for π-stacking and hydrogen-bonding interactions with biological targets, albeit without confirmed target engagement data.

Negative Control or Tool Compound Requiring Well-Characterized Inert Counterpart

Given the lack of reported biological activity for this compound across major databases, it may serve as a structurally matched negative control or inert carrier for probing target-specific effects in biochemical assays, provided that experimental inactivity is confirmed in-house. Its well-defined structure (C13H20N4) and availability as a single chemical entity facilitate straightforward analytical characterization (e.g., NMR, HPLC) prior to use.

Application
Selection Property
Validation Focus
Fragment-based library design
Moderately low predicted logP (~2.8)
Confirm experimental logP; assess aqueous solubility and nonspecific binding
CNS-focused library synthesis
Predicted tPSA ≈34 Ų
Validate BBB permeability in a suitable assay model
Lead-like combinatorial chemistry
Ro5 compliance & reactive secondary amine
Demonstrate synthetic versatility; confirm purity by orthogonal methods
Negative control / tool compound
No reported biological activity
Verify inactivity in target-specific assays before use
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